

Eganelisib Clinical Trial Performance: A Comparative Analysis

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An objective guide for researchers and drug development professionals on the clinical efficacy and experimental design of eganelisib (IPI-549), a first-in-class PI3K-y inhibitor.

Eganelisib (also known as IPI-549) is an orally administered, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ) that has been investigated as a potential immunotherapeutic agent for various cancers.[1][2] Its mechanism of action centers on reprogramming the tumor microenvironment from an immunosuppressive to an immune-active state by modulating the function of myeloid cells.[3] This guide provides a comparative summary of the clinical trial results and efficacy data for eganelisib, both as a monotherapy and in combination with other cancer therapies.

Quantitative Data Summary

The following tables summarize the key efficacy data from major clinical trials involving eganelisib.

Table 1: Eganelisib in Combination with Nivolumab in Advanced Urothelial Carcinoma (MARIO-275)

The MARIO-275 trial, a randomized, placebo-controlled Phase 2 study, evaluated eganelisib in combination with nivolumab in patients with platinum-refractory, immunotherapy-naïve advanced urothelial carcinoma.[4]



Efficacy Endpoint	Eganelisib + Nivolumab (ITT Population)	Nivolumab Monotherapy (ITT Population)	Hazard Ratio (95% CI)
Median Overall Survival (OS)	15.4 months[4]	7.9 months[4]	0.62 (0.28-1.36)[4]
1-Year Overall Survival Rate	59%[4]	32%[4]	N/A
PD-L1 Negative Subgroup			
Median Overall Survival (OS)	15.4 months[4]	7.9 months[4]	0.60 (0.21-1.71)[4]
1-Year Overall Survival Rate	54%[4]	17%[4]	N/A
Overall Response Rate (ORR)	26%[5]	14%[5]	N/A
Disease Control Rate (DCR)	57%[5]	14%[5]	N/A
Progression-Free Survival (PFS) Hazard Ratio	N/A	N/A	0.54

Table 2: Eganelisib in Combination with Atezolizumab and Nab-Paclitaxel in Triple-Negative Breast Cancer (MARIO-3)

The MARIO-3 trial is a Phase 2 study evaluating the triplet combination of eganelisib, atezolizumab, and nab-paclitaxel in the frontline treatment of unresectable locally advanced or metastatic triple-negative breast cancer (TNBC).[4][6]



Efficacy Endpoint	Eganelisib + Atezolizumab + Nab-Paclitaxel (All Patients)	PD-L1 Positive	PD-L1 Negative
Overall Response Rate (ORR)	55.3%[6]	66.7%[6]	47.8%[4][6]
Disease Control Rate (DCR)	84.2%[4][6]	91.7%[6]	78.2%[4]
Complete Response (CR) Rate	5.3%[4]	16.7%[4]	N/A
Partial Response (PR) Rate	50%[4]	50%[4]	47.8%[4]
Stable Disease (SD) Rate	28.9%[4]	28.9%[4]	30.4%[4]

Table 3: Eganelisib Monotherapy in Advanced Solid Tumors (MARIO-1)

The MARIO-1 trial was a Phase 1/1b dose-escalation study evaluating the safety and tolerability of eganelisib as a monotherapy and in combination with nivolumab in patients with advanced solid tumors.[1][7] Efficacy data for the monotherapy arm was limited as the primary focus was on safety.

Efficacy Endpoint	Eganelisib Monotherapy
Overall Response Rate (ORR)	10%[8]

Experimental Protocols MARIO-275 Trial Protocol

• Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.[9]



- Patient Population: Patients with advanced or metastatic urothelial carcinoma who had progressed after platinum-based chemotherapy and were immunotherapy-naïve.[4][10]
- Treatment Arms:
 - Experimental Arm: Eganelisib administered orally once daily in combination with intravenous nivolumab.[9] The eganelisib dose was initially 40 mg and later reduced to 30 mg.[10]
 - o Control Arm: Placebo plus nivolumab.
- Primary Endpoint: Objective Response Rate (ORR) in patients with high baseline levels of monocytic myeloid-derived suppressor cells (mMDSCs).[10]
- Secondary Endpoints: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[10]

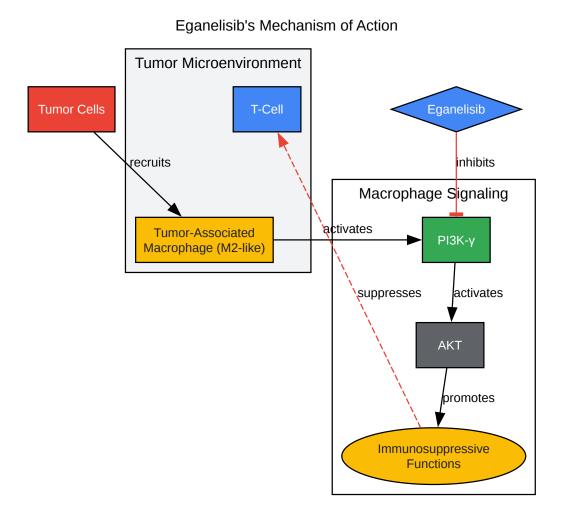
MARIO-3 Trial Protocol

- Study Design: A Phase 2, multi-arm, open-label study.[11][12]
- Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer (TNBC) with no prior systemic therapy for advanced disease.[6][12] The trial also included cohorts for renal cell carcinoma (RCC).[11][12]
- Treatment Arms:
 - TNBC Cohort: Eganelisib in combination with atezolizumab (840 mg IV on days 1 and 15 of each 28-day cycle) and nab-paclitaxel.[12][13]
 - RCC Cohort: Eganelisib in combination with atezolizumab and bevacizumab.[11][12]
- Primary Efficacy Endpoint: Confirmed Complete Response (CR) rate per RECIST v1.1.[6]
- Secondary Endpoints: Overall Response Rate (ORR), Progression-Free Survival (PFS), and safety.[6]

Signaling Pathway and Mechanism of Action



Eganelisib selectively inhibits the gamma isoform of PI3K, a key enzyme in myeloid cells.[2][3] In the tumor microenvironment, PI3K-γ signaling in tumor-associated macrophages (TAMs) promotes an immunosuppressive phenotype.[14] By inhibiting PI3K-γ, eganelisib aims to reprogram these TAMs to a pro-inflammatory, anti-tumor state, thereby enhancing the body's immune response against cancer cells.[2][14]



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Caption: Eganelisib inhibits PI3K-y in TAMs, blocking immunosuppressive signaling.



Experimental Workflow: In Vitro Macrophage Polarization Assay

To assess the effect of eganelisib on macrophage polarization, an in vitro assay is commonly employed.

Cell Isolation and Differentiation Isolate bone marrow cells from mice Culture with M-CSF to differentiate into BMDMs Macrophage Polarization Polarize BMDMs to M2 phenotype with IL-4 Treatment and Analysis Treat M2 macrophages with Eganelisib Analyze M1/M2 marker expression (e.g., via qPCR, Flow Cytometry)

Macrophage Polarization Assay Workflow

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Caption: Workflow for assessing eganelisib's effect on macrophage polarization.



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